4-(Pyridin-3-yl)oxane-4-carboxylic acid
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Overview
Description
4-(Pyridin-3-yl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is characterized by the presence of a pyridine ring attached to an oxane ring with a carboxylic acid functional group. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)oxane-4-carboxylic acid typically involves the reaction of pyridine derivatives with oxane compounds under controlled conditions. One common method includes the use of pyridine-3-carboxylic acid as a starting material, which undergoes a series of reactions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity compound for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyridine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-(Pyridin-3-yl)oxane-4-carboxylic acid has several applications in scientific research, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carboxylic acid: Similar in structure but lacks the oxane ring.
Pyrrolidine-4-carboxylic acid: Contains a pyrrolidine ring instead of a pyridine ring.
4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid: Similar structure with a methyl group attached to the pyridine ring
Uniqueness
4-(Pyridin-3-yl)oxane-4-carboxylic acid is unique due to the presence of both a pyridine ring and an oxane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-pyridin-3-yloxane-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c13-10(14)11(3-6-15-7-4-11)9-2-1-5-12-8-9/h1-2,5,8H,3-4,6-7H2,(H,13,14) |
InChI Key |
BDXKEGNJBHROJK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
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